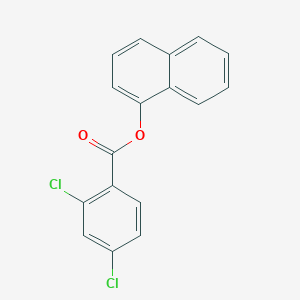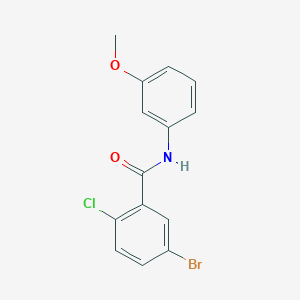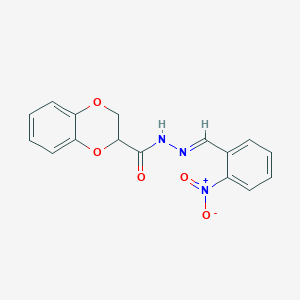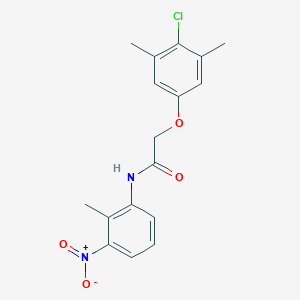
1-naphthyl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-naphthyl 2,4-dichlorobenzoate, also known as NDB, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the family of naphthalene derivatives and has been found to exhibit a range of biological and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-naphthyl 2,4-dichlorobenzoate is not fully understood, but it is believed to involve the formation of covalent adducts with the target enzymes. This leads to the inhibition of their activity, which can have a range of biological and physiological effects.
Biochemical and physiological effects:
1-naphthyl 2,4-dichlorobenzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. 1-naphthyl 2,4-dichlorobenzoate has also been found to have neuroprotective effects, and it has been proposed as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-naphthyl 2,4-dichlorobenzoate in lab experiments is its potency as an enzyme inhibitor. This makes it a useful tool for studying the metabolism of xenobiotic compounds and the activity of cytochrome P450 enzymes. However, the use of 1-naphthyl 2,4-dichlorobenzoate can also have limitations, as it may have off-target effects and can be toxic at high concentrations.
Orientations Futures
There are many potential future directions for research on 1-naphthyl 2,4-dichlorobenzoate. One area of interest is the development of 1-naphthyl 2,4-dichlorobenzoate-based therapies for the treatment of cancer and neurodegenerative diseases. Another area of interest is the identification of new targets for 1-naphthyl 2,4-dichlorobenzoate and the development of more selective inhibitors. Finally, there is a need for further research on the toxicity and safety of 1-naphthyl 2,4-dichlorobenzoate, particularly in the context of its potential use as a therapeutic agent.
Conclusion:
In conclusion, 1-naphthyl 2,4-dichlorobenzoate is a chemical compound that has been widely used in scientific research for its unique properties. It has been found to exhibit a range of biological and physiological effects, and it has potential applications in the treatment of cancer and neurodegenerative diseases. While there are limitations to its use, 1-naphthyl 2,4-dichlorobenzoate remains a valuable tool for studying enzyme activity and metabolism. Further research is needed to fully understand the mechanism of action of 1-naphthyl 2,4-dichlorobenzoate and to explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-naphthyl 2,4-dichlorobenzoate involves the reaction between 1-naphthol and 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-naphthyl 2,4-dichlorobenzoate has been widely used in scientific research for its unique properties. It has been found to be a potent inhibitor of microsomal epoxide hydrolase, an enzyme that is involved in the metabolism of many xenobiotic compounds. 1-naphthyl 2,4-dichlorobenzoate has also been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins.
Propriétés
IUPAC Name |
naphthalen-1-yl 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2O2/c18-12-8-9-14(15(19)10-12)17(20)21-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCUPXAWZNCBOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1-yl 2,4-dichlorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5804368.png)

![N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5804376.png)

![2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5804381.png)

![N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804407.png)


![2-(2-fluorophenyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5804429.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5804434.png)
![N-[4-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B5804443.png)
![N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B5804446.png)
